Bisdisulizole disodium

Catalog No.
S643032
CAS No.
180898-37-7
M.F
C20H14N4NaO12S4
M. Wt
653.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisdisulizole disodium

CAS Number

180898-37-7

Product Name

Bisdisulizole disodium

IUPAC Name

disodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonate

Molecular Formula

C20H14N4NaO12S4

Molecular Weight

653.6 g/mol

InChI

InChI=1S/C20H14N4O12S4.Na/c25-37(26,27)11-5-13-17(15(7-11)39(31,32)33)23-19(21-13)9-1-2-10(4-3-9)20-22-14-6-12(38(28,29)30)8-16(18(14)24-20)40(34,35)36;/h1-8H,(H,21,23)(H,22,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);

InChI Key

YCWCJGXHELVZPI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)O)C4=NC5=C(N4)C=C(C=C5S(=O)(=O)[O-])S(=O)(=O)O.[Na+].[Na+]

Synonyms

disodium phenyl dibenzimidazole tetrasulfonate, PDBT cpd

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3S(=O)(=O)O)S(=O)(=O)O)C4=NC5=C(N4)C=C(C=C5S(=O)(=O)O)S(=O)(=O)O.[Na]

Skin Cancer and Photoprotection

  • Investigating mechanisms of action

    Studies have explored the mechanisms by which bisdisulizole disodium absorbs UVA rays and protects skin cells from DNA damage. This research helps understand its effectiveness and potential limitations as a sunscreen ingredient [].

  • Evaluating photostability

    Research has examined the photostability of bisdisulizole disodium, which refers to its ability to maintain its effectiveness under UV light exposure. This is crucial for ensuring long-lasting sun protection [].

  • Combination therapy

    Studies have investigated the potential benefits of combining bisdisulizole disodium with other sunscreen ingredients or photoprotective agents to achieve broader and more effective sun protection [].

Other Potential Applications

  • Antioxidant properties

    Limited research suggests that bisdisulizole disodium may possess antioxidant properties, potentially offering benefits beyond sun protection. However, further research is needed to confirm these findings and understand any potential implications [].

  • Other biological activities

    Some studies have explored the potential of bisdisulizole disodium for other biological activities, such as anti-inflammatory or anti-microbial effects. However, these investigations are preliminary and require further research for conclusive evidence [].

Bisdisulizole disodium, also known as disodium phenyl dibenzimidazole tetrasulfonate, is a water-soluble compound primarily used as a sunscreen agent. It effectively absorbs ultraviolet A (UVA) radiation, particularly in the UVA-II range, making it a valuable ingredient in various cosmetic formulations, especially sunscreens. The compound has the chemical formula C20H14N4Na2O12S4C_{20}H_{14}N_{4}Na_{2}O_{12}S_{4} and a molecular weight of 653.6 g/mol. Its structure includes multiple sulfonate groups, which contribute to its solubility in water and its ability to interact with UV light.

  • Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
  • Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
  • Substitution: It can undergo substitution reactions where sulfonate groups are replaced by other functional groups.

Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

The primary biological activity of bisdisulizole disodium is its function as a UVA filter in sunscreen formulations. It absorbs UVA rays, thereby protecting the skin from potential damage caused by ultraviolet radiation. Although the exact molecular mechanism of action is not fully defined, its ability to absorb UV light is well-documented. The compound is generally regarded as safe for topical application and does not exhibit significant toxicological effects under normal usage conditions .

The synthesis of bisdisulizole disodium involves several steps:

  • Initial Reaction: The process begins with the reaction of 2,2'- (1,4-phenylene)bis(6-sulfo-1H-benzimidazole-4-sulfonate) with sodium hydroxide to form the disodium salt.
  • Alternative Synthesis Pathway: Another method involves a two-step process where 2,4-diamino-6-phenyl-1,3,5-triazine reacts with sodium sulfite followed by sodium bisulfite. The mixture is stirred at room temperature, and the pH is adjusted to neutral before filtration and drying .

Bisdisulizole disodium is primarily used in cosmetic products as a UV filter. Its applications include:

  • Sunscreens: It is incorporated into water-based sunscreen formulations to provide protection against UVA radiation.
  • Cosmetic Products: Beyond sunscreens, it may be included in various skincare products that require UV protection.

Due to its water solubility, it can be easily integrated into formulations without compromising stability .

Several compounds share structural or functional similarities with bisdisulizole disodium. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
Disodium Octaborate TetrahydrateUsed for UV protection; less soluble than bisdisulizole disodiumPrimarily used in industrial applications
Benzophenone-3 (Oxybenzone)Common UV filter; absorbs UVB and short UVA raysKnown for potential skin irritation
Tinosorb M (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol)Broad-spectrum UV filter; oil-solubleOffers both UVA and UVB protection

Uniqueness of Bisdisulizole Disodium

Bisdisulizole disodium stands out due to its exclusive water solubility and effectiveness specifically against UVA radiation. Unlike many other UV filters that may only target UVB or require oil-based formulations, this compound's properties allow for versatile incorporation into various cosmetic products while maintaining stability across a wide pH range .

Sulfonation and Coupling Reaction Mechanisms

The synthesis of bisdisulizole disodium centers on the formation of a phenylene-bridged bis-benzimidazole core functionalized with sulfonic acid groups. The process begins with the sulfonation of precursor molecules, where sulfonic acid groups are introduced to aromatic rings prior to benzimidazole ring formation. A key intermediate, phenylene-bis-benzimidazole-tetrasulfonic acid, is synthesized via condensation of o-phenylenediamine with a sulfonated terephthalic acid derivative [1].

The coupling mechanism involves nucleophilic substitution, where the amino groups of o-phenylenediamine react with carbonyl groups of the sulfonated terephthalic acid. This step is catalyzed under acidic conditions, facilitating cyclization to form the benzimidazole rings. The sulfonation step typically employs concentrated sulfuric acid or chlorosulfonic acid, ensuring the introduction of sulfonic acid groups at specific positions on the benzimidazole rings [4]. Subsequent neutralization with sodium hydroxide converts the tetrasulfonic acid into its disodium salt, yielding the final product [1].

Critical to this process is the purification of intermediates. For instance, the crude phenylene-bis-benzimidazole-tetrasulfonic acid is dissolved in water and treated with activated carbon to adsorb impurities. The purified acid is then precipitated using sodium chloride, followed by redissolution in aqueous sodium hydroxide and repeated activated carbon treatment to achieve high purity [1].

Optimization of Synthetic Routes for Industrial Production

Industrial-scale production of bisdisulizole disodium requires meticulous optimization of reaction parameters to balance efficiency, yield, and cost. Key factors include:

  • Reaction Temperature and Time: Maintaining the reaction mixture at 55°C for 2 hours ensures complete cyclization while minimizing side reactions [1].
  • Concentration Control: Using a 5–7% (w/w) solution of the tetrasulfonic acid intermediate prevents viscosity issues during stirring and filtration [1].
  • Purification Protocols: Sequential activated carbon treatments and pH adjustments (e.g., to pH 5 using 45% sodium hydroxide) enhance purity by removing residual organic impurities and unreacted starting materials [1].
  • Precipitation Efficiency: Sodium chloride-induced precipitation achieves >90% recovery of the disodium salt, with yields further improved by reprecipitation from aqueous solutions [1].

These optimized conditions enable scalable production, as demonstrated in a patented method yielding 1,155 g of bisdisulizole disodium with >97% purity [1].

Functional Group Modifications and Derivative Synthesis

Functionalization of bisdisulizole disodium focuses on modifying its sulfonate groups or phenylene bridge to alter its photophysical properties. For example:

  • Counterion Substitution: Replacing sodium with alternative cations (e.g., potassium or ammonium) modulates solubility for specific formulations [4].
  • Sulfonate Group Derivatization: Converting sulfonate groups to sulfonamides via reaction with amines introduces new biological activities, such as antimicrobial properties [4].
  • Phenylene Bridge Modification: Incorporating electron-withdrawing or donating substituents on the phenylene group shifts the absorption spectrum, enabling customization for UVA/UVB balance [4].

Such derivatives are synthesized through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions, retaining the core benzimidazole structure while introducing targeted functional groups [4].

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

6

Exact Mass

652.93887587 g/mol

Monoisotopic Mass

652.93887587 g/mol

Heavy Atom Count

41

Related CAS

192776-90-2

Wikipedia

Bisdisulizole_disodium

Dates

Modify: 2024-04-14

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